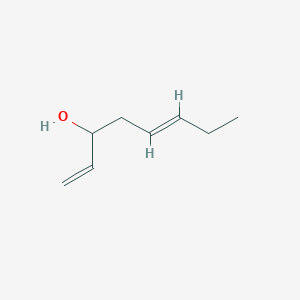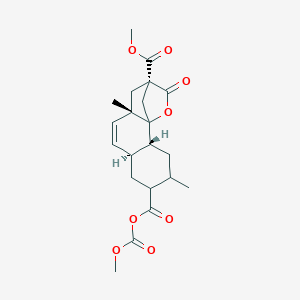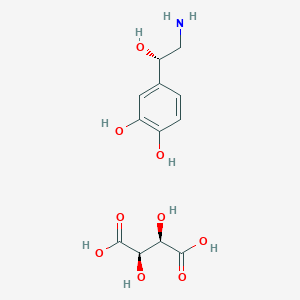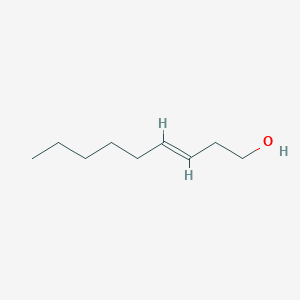![molecular formula C9H12O4 B148943 ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate CAS No. 876014-27-6](/img/structure/B148943.png)
ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is not directly mentioned in the provided papers. However, the papers do discuss related bicyclic compounds and their reactions, which can provide insight into the chemistry of similar structures. For instance, the PRINS reaction of ethyl bicyclo[2.2.1]-hept-5-en-2-endo-carboxylate resulted in products from a Wagner-Meerwein type rearrangement and a lactonization product, indicating that the compound may also undergo similar reactions under appropriate conditions .
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions, as seen in the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives. These reactions typically involve the substitution of one functional group by another, which is facilitated by the presence of a leaving group and a nucleophile . Although the exact synthesis of ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is not detailed, similar strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate can be deduced from spectroscopic data and chemical transformations. The presence of a bicyclic framework and functional groups such as hydroxy and carboxylate suggests a complex three-dimensional structure that could exhibit chirality, as indicated by the stereochemical descriptors (1S,5R,6R) .
Chemical Reactions Analysis
The chemical reactions of related bicyclic compounds involve rearrangements and lactonization, as seen in the PRINS reaction of ethyl bicyclo[2.2.1]-hept-5-en-2-endo-carboxylate. These reactions are influenced by the presence of acidic conditions and the reactivity of the functional groups present in the molecule . The ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate could potentially undergo similar types of chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate are not explicitly provided, related compounds have been characterized by techniques such as IR, (1)H NMR, and LC/MS analysis. These techniques provide information on the molecular vibrations, the environment of hydrogen atoms within the molecule, and the mass-to-charge ratio of the compound, respectively. Such analyses are crucial for understanding the physical and chemical behavior of the compound, including its stability, reactivity, and potential as a pharmaceutical agent .
Applications De Recherche Scientifique
Skeletal Rearrangement and Novel Syntheses
A study conducted by Kobayashi et al. investigated a novel skeletal rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives, leading to 2-oxabicyclo[3.3.0]oct-7-en-3-ones under acidic conditions, demonstrating the flexibility of bicyclic systems in organic synthesis (Kobayashi, Ono, & Kato, 1992).
Antimicrobial and Antitumor Agents
Research by Shibamoto et al. identified new beta-lactam antibiotics, PS-6 and PS-7, with unique structural features derived from bicyclic compounds, highlighting their potential in antibiotic development (Shibamoto, Koki, Nishino, Nakamura, Kiyoshima, Okamura, Okabe, Okamoto, Fukagawa, Shimauchi, Ishikura, & Lein, 1980).
Radical Reactions and Synthesis of Carba-sugars
Cossy et al. explored the photoinduced electron transfer in the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses, demonstrating innovative approaches to synthesizing glycoside analogs (Cossy, Ranaivosata, Bellosta, Ancerewicz, & Ferritto, 1995).
Synthesis of Aminocyclitol Derivatives
Jotterand and Vogel synthesized new conduramines and aminocyclitol derivatives from 7-oxabicyclo[2.2.1]hept-5-ene-1,2-exo,3-exo-trimethanol, highlighting the potential for generating novel bioactive compounds (Jotterand & Vogel, 1998).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-12-9(11)5-3-6(10)8-7(4-5)13-8/h3,6-8,10H,2,4H2,1H3/t6-,7+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFHUMBBORXHIV-GJMOJQLCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(C2C(C1)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C[C@H]([C@@H]2[C@H](C1)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


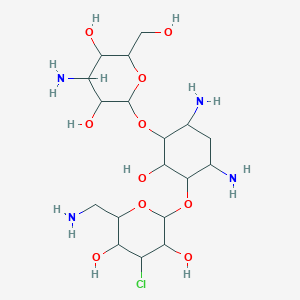
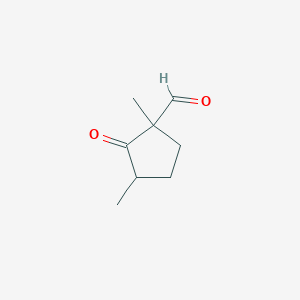
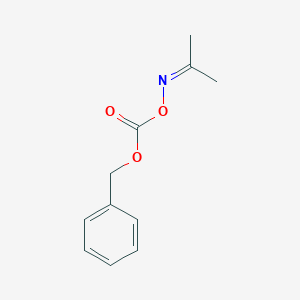
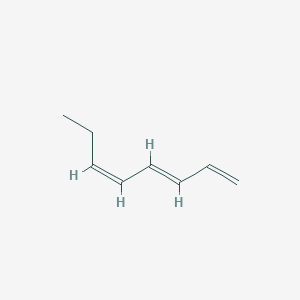
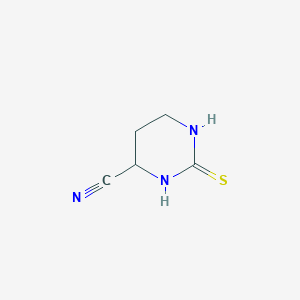
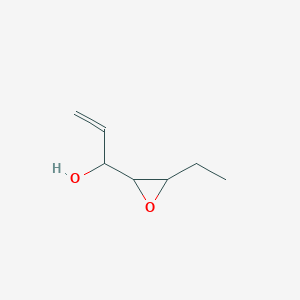
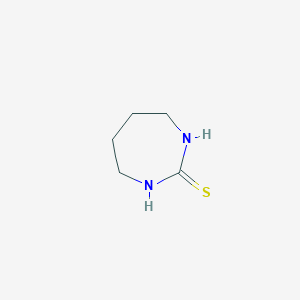
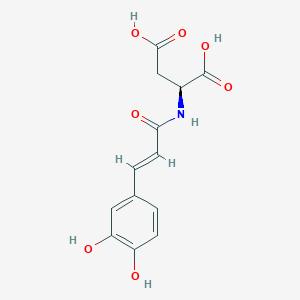
![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B148891.png)
